molecular formula C25H22BrClN2O4 B4067191 2-amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B4067191
M. Wt: 529.8 g/mol
InChI Key: JCXWKAAYCHSEIY-UHFFFAOYSA-N
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Description

2-amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C25H22BrClN2O4 and its molecular weight is 529.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 528.04515 g/mol and the complexity rating of the compound is 866. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrocatalytic Multicomponent Assembling

A study by Vafajoo et al. (2014) demonstrated an efficient approach to synthesizing 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives through an electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile. This process is highlighted for its simplicity, mild conditions, and excellent yields, indicating the potential for diverse synthetic applications Vafajoo et al., 2014.

Structural and X-ray Studies

Research by Sharma et al. (2015) focused on the synthesis and crystal structure determination of 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile and its derivatives. The studies provided detailed insights into the molecular and crystal structures, which are crucial for understanding the physicochemical properties and reactivity of these compounds Sharma et al., 2015.

Organocatalytic Synthesis

Ding and Zhao (2010) explored the organocatalyzed synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles, revealing a novel approach to creating these compounds through a tandem Michael addition-cyclization reaction. This study underscores the versatility of organocatalysis in synthesizing complex heterocycles Ding & Zhao, 2010.

Antimicrobial and Anticancer Activities

Several studies have investigated the biological activities of chromene derivatives. For instance, Banothu and Bavanthula (2012) synthesized chromeno pyrimidinone derivatives, assessing their antimicrobial activity against various bacterial and fungal strains. The study demonstrates the potential therapeutic applications of these compounds Banothu & Bavanthula, 2012. Additionally, El-Agrody et al. (2020) synthesized a series of pyrano[3,2-c]chromene derivatives and evaluated their in vitro anticancer activity, highlighting their potential as anticancer agents El-Agrody et al., 2020.

Properties

IUPAC Name

2-amino-4-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrClN2O4/c1-2-31-21-11-15(10-17(26)24(21)32-13-14-6-3-4-7-18(14)27)22-16(12-28)25(29)33-20-9-5-8-19(30)23(20)22/h3-4,6-7,10-11,22H,2,5,8-9,13,29H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXWKAAYCHSEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br)OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 5
2-amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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